molecular formula C21H17ClF3N3O3S B2633712 methyl 2-{[4-({[(4-chlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate CAS No. 318239-33-7

methyl 2-{[4-({[(4-chlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate

Cat. No.: B2633712
CAS No.: 318239-33-7
M. Wt: 483.89
InChI Key: VYCFWWCLHCCCHF-KBKYJPHKSA-N
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Description

Molecular Architecture and Functional Group Configuration

The compound features a 1H-pyrazole core substituted at four positions, creating a sterically crowded heterocyclic system. The molecular formula $$ \text{C}{21}\text{H}{17}\text{ClF}3\text{N}3\text{O}_3\text{S} $$ (molecular weight: 483.9 g/mol) reveals a diverse array of functional groups:

  • Position 1 : A methyl group ($$-\text{CH}_3$$) provides electronic stabilization to the pyrazole ring.
  • Position 3 : A trifluoromethyl ($$-\text{CF}_3$$) group introduces strong electron-withdrawing effects and steric bulk.
  • Position 4 : An iminomethyl group ($$-\text{CH}=\text{N}-$$) linked to a (4-chlorobenzyl)oxy moiety forms an extended conjugated system.
  • Position 5 : A sulfanyl ($$-\text{S}-$$) bridge connects the pyrazole to a methyl benzoate group.

The benzoate ester at position 5 adopts a planar configuration due to resonance stabilization between the carbonyl ($$ \text{C}= \text{O} $$) and adjacent oxygen atom. Quantum mechanical modeling predicts that the (4-chlorobenzyl)oxyimino group at position 4 introduces torsional strain, as the chlorophenyl ring rotates out of plane relative to the imine bond.

Structural Feature Role in Molecular Architecture
Pyrazole core Provides aromatic stability and serves as a scaffold for substituent attachment.
Trifluoromethyl group ($$-\text{CF}_3$$) Enhances metabolic stability and influences dipole moments.
Sulfanyl bridge ($$-\text{S}-$$) Facilitates π-π stacking interactions with aromatic systems in adjacent molecules.
(4-Chlorobenzyl)oxyimino group Introduces steric hindrance and modulates solubility via hydrophobic interactions.

Properties

IUPAC Name

methyl 2-[4-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O3S/c1-28-19(32-17-6-4-3-5-15(17)20(29)30-2)16(18(27-28)21(23,24)25)11-26-31-12-13-7-9-14(22)10-8-13/h3-11H,12H2,1-2H3/b26-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCFWWCLHCCCHF-KBKYJPHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=CC=C(C=C2)Cl)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=CC=C(C=C2)Cl)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[4-({[(4-chlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrazole moiety, which is known for various biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C21H17ClF3N3O3S
  • Molecular Weight : 483.89 g/mol
  • CAS Number : Not specified in the search results.

The compound features a pyrazole ring substituted with trifluoromethyl and chlorobenzyl groups, which may enhance its biological activity through various interactions with biological targets.

Antimicrobial Activity

Pyrazole derivatives have been reported to exhibit antimicrobial properties. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For instance, studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with their metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A recent study highlighted that certain pyrazole derivatives exhibited significant COX-2 inhibitory activity, suggesting potential applications in treating inflammatory disorders .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The presence of the trifluoromethyl group and the chlorobenzyl moiety enhances binding affinity to target enzymes, such as COX and acetylcholinesterase (AChE), leading to effective inhibition .
  • Receptor Interaction : Pyrazole derivatives can modulate receptor activity, including those involved in pain perception and inflammation, making them suitable candidates for analgesic and anti-inflammatory therapies .

Study on Antinociceptive Activity

A study conducted on a series of pyrazole derivatives showed that compounds similar to this compound exhibited significant antinociceptive effects in animal models. The study measured pain responses using formalin-induced pain tests, demonstrating that these compounds could effectively reduce pain perception .

Evaluation of Cytotoxic Effects

Another investigation assessed the cytotoxic effects of pyrazole derivatives on cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells, suggesting that structural modifications could optimize therapeutic efficacy .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities attributed to its structural components, particularly the pyrazole and benzenecarboxylate moieties. Key applications include:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds possess significant antibacterial and antifungal properties. Methyl 2-{[4-({[(4-chlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate may exhibit similar activities, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Compounds containing the pyrazole ring have been studied for their ability to inhibit inflammatory pathways. This suggests potential use in treating inflammatory diseases .
  • Anticancer Properties : Some studies have highlighted the anticancer potential of pyrazole derivatives through mechanisms involving apoptosis induction and cell cycle arrest. The specific structure of this compound may enhance these effects, warranting further investigation .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, including:

  • Multicomponent Reactions : Recent methodologies emphasize one-pot multicomponent reactions that enhance yield and reduce environmental impact. These methods often utilize environmentally friendly catalysts, such as cellulose sulfuric acid, to facilitate the synthesis while minimizing operational hazards .
  • Knoevenagel Condensation : This reaction type is frequently employed in synthesizing compounds with imine functionalities, which are pivotal in the structure of this compound .

Environmental Implications

The environmental impact of synthesizing and utilizing this compound is an important consideration:

  • Green Chemistry Principles : The development of synthetic routes that minimize waste and utilize renewable resources aligns with green chemistry principles, promoting sustainability in chemical research and application .

Case Studies

Several studies have explored the applications of similar pyrazole-based compounds, providing insights into their efficacy and potential uses:

StudyFindings
Fustero et al. (2011)Identified various pharmacological activities of pyrazoles, including anticancer and anti-inflammatory effects.
Steinbach et al. (2000)Demonstrated antibacterial properties in related compounds, suggesting potential for new drug development.
García-Lozano et al. (1997)Explored antioxidant activity in pyrazole derivatives, indicating their role in health-related applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 2-{[4-({[(4-chlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate (hereafter Compound A) with analogous pyrazole derivatives:

Compound Structure Key Substituents Physicochemical/Biological Notes Reference
Compound A Pyrazole core with trifluoromethyl, [(4-chlorobenzyl)oxy]imino, and methyl benzoate sulfanyl groups - 1-Methyl-3-CF₃
- 4-(4-Cl-benzyl oxime imino)
- 5-(methyl benzoate sulfanyl)
High lipophilicity (CF₃), potential esterase hydrolysis (benzoate), moderate polarity (oxime ether)
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Pyrazole core with hydroxyimino, 4-Cl-phenyl sulfanyl, and methyl carboxylate - 4-(Hydroxyimino)
- 5-(4-Cl-Ph sulfanyl)
Higher polarity (hydroxyimino vs. benzyloxy oxime); reported in crystallography studies
5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Pyrazole core with trifluoromethyl, 2-Cl-benzyl sulfanyl, and carboxamide - 1-Methyl-3-CF₃
- 5-(2-Cl-benzyl sulfanyl)
- 4-carboxamide
Carboxamide enhances hydrogen bonding; antimycobacterial activity noted in analogs
1-Methyl-3-CF₃-5-(3-Cl-Ph sulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-Cl-benzoyl)oxime Pyrazole core with trifluoromethyl, 3-Cl-Ph sulfanyl, and benzoyl oxime - 4-Carbaldehyde oxime ester
- 5-(3-Cl-Ph sulfanyl)
Oxime ester may increase hydrolytic instability; structural data via SHELX refinement
Ethyl 2-[5-(4-Cl-Ph)-1-(4-F-Ph)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazole-thiazole hybrid with 4-Cl-Ph and 4-F-Ph groups - Thiazole-carboxylate
- 4-Cl-Ph and 4-F-Ph
Thiazole introduces π-π stacking potential; agrochemical applications inferred

Key Findings:

Trifluoromethyl vs. Non-fluorinated analogs (e.g., ) may display improved solubility but shorter metabolic half-lives.

Oxime Ether vs. Ester or Hydroxyimino: The benzyloxy oxime in Compound A likely enhances steric bulk and oxidative stability compared to hydroxyimino derivatives .

Sulfanyl Linkage Position and Aryl Substitution :

  • 4-Chlorophenyl sulfanyl groups (Compound A, ) may confer distinct electronic effects compared to 3-chlorophenyl () or 2-chlorophenyl () variants.
  • Thiazole-containing analogs () demonstrate heterocyclic diversity but lack the trifluoromethyl group’s metabolic advantages.

Biological Activity :

  • While Compound A’s activity is uncharacterized, carboxamide derivatives () show antimycobacterial activity, suggesting that the benzoate ester in Compound A could act as a prodrug.

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrazole core in this compound?

The pyrazole core can be synthesized via cyclocondensation of β-keto esters or hydrazine derivatives with appropriately substituted aldehydes. Key steps include:

  • Oxime formation : React 4-chlorobenzyloxyamine with a formyl-substituted intermediate (e.g., 4-formyl-1-methyl-3-trifluoromethylpyrazole) under acidic conditions to form the oxime ether .
  • Thioether linkage : Introduce the methyl thio-benzoate moiety via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling (e.g., CuI-mediated thiol-aryl halide coupling) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water for high-purity isolation .

Advanced: How can X-ray crystallography resolve conformational ambiguities in the trifluoromethyl-pyrazole moiety?

  • Data collection : Collect high-resolution (<1.0 Å) single-crystal data at low temperature (e.g., 113 K) to minimize thermal motion artifacts .
  • Refinement : Use SHELXL for structure solution and refinement. Key parameters:
    • Apply anisotropic displacement parameters for non-H atoms.
    • Refine hydrogen atoms using a riding model.
    • Target R-factor <0.05 and wR2 <0.15 for reliable geometry .
  • Validation : Check for geometric outliers (e.g., bond angles, torsion angles) using CCDC validation tools .

Basic: What spectroscopic methods are critical for characterizing this compound?

  • NMR :
    • ¹H/¹³C NMR : Assign pyrazole protons (δ 6.5–8.0 ppm) and trifluoromethyl carbon (δ ~120 ppm, quartets in ¹⁹F-decoupled spectra).
    • ¹⁹F NMR : Confirm CF₃ group (δ -60 to -70 ppm) .
  • IR : Identify C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • HRMS : Use ESI-TOF to verify molecular ion ([M+H]⁺) with <5 ppm error .

Advanced: How can DFT calculations predict the electronic effects of the trifluoromethyl group?

  • Modeling : Optimize geometry at the B3LYP/6-31G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Reactivity : Calculate Fukui indices to predict regioselectivity in nucleophilic attacks (e.g., at the sulfanyl or carbonyl groups) .
  • Docking : Perform molecular docking (AutoDock Vina) to evaluate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .

Advanced: What structural modifications enhance bioactivity while retaining the pyrazole scaffold?

  • SAR studies :
    • Replace 4-chlorobenzyl with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity .
    • Substitute the trifluoromethyl group with difluoromethyl or chloromethyl to balance lipophilicity and metabolic stability .
  • Testing : Evaluate derivatives in enzyme inhibition assays (e.g., MIC for antimicrobial activity) and compare IC₅₀ values .

Basic: How should stability studies be designed for this compound under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 24-hour intervals .
  • Oxidative stability : Expose to H₂O₂ (3%) and analyze by LC-MS for oxidation byproducts (e.g., sulfoxide formation) .

Advanced: Can flow chemistry improve the yield of the oxime ether intermediate?

  • Optimization : Use a microreactor with controlled temperature (60–80°C) and residence time (10–30 min) for the condensation of 4-chlorobenzyloxyamine and aldehyde .
    • Apply Design of Experiments (DoE) to optimize molar ratio (1:1.2 aldehyde:amine) and catalyst (e.g., acetic acid, 5 mol%) .
  • Monitoring : Integrate in-line FTIR to track reaction progress and minimize side products .

Basic: Which in vitro assays are suitable for initial antibacterial screening?

  • Agar dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–256 µg/mL .
  • Resazurin assay : Use fluorescence-based viability testing for rapid MIC determination .

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